

An In-depth Technical Guide to the Synthesis of 2-Propionamidobenzoic Acid

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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of **2-Propionamidobenzoic acid**, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis pathway, detailed experimental protocols, and expected quantitative data are presented herein. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

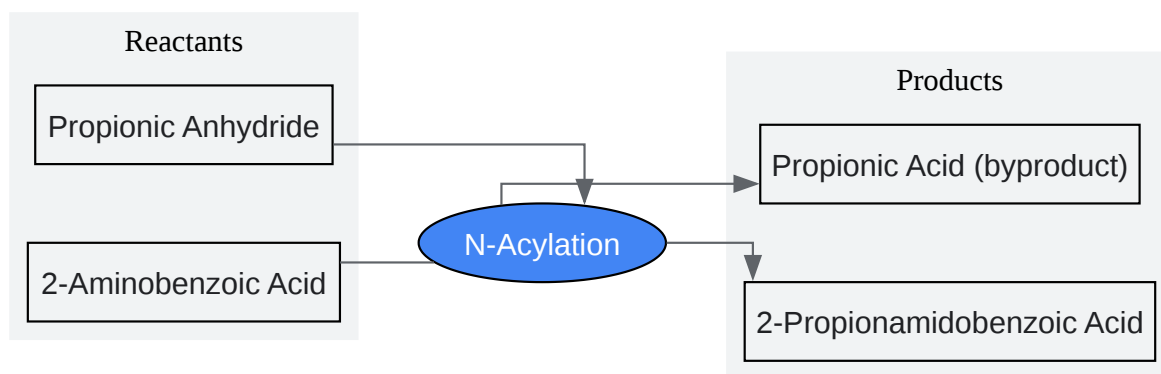
2-Propionamidobenzoic acid, also known as N-propanoyl-anthranilic acid, is an N-acylated derivative of 2-aminobenzoic acid (anthranilic acid). Anthranilic acid and its derivatives are important precursors in the synthesis of a wide range of compounds, including pharmaceuticals and dyes.^{[1][2]} The propionylation of the amino group in anthranilic acid modifies its chemical properties, which can be leveraged in the design of novel molecules with specific biological activities. While specific signaling pathways involving **2-Propionamidobenzoic acid** are not extensively documented in publicly available literature, the structural motif is of interest in medicinal chemistry for the development of new therapeutic agents.

Synthesis Pathway

The primary and most direct pathway for the synthesis of **2-Propionamidobenzoic acid** is through the N-acylation of 2-aminobenzoic acid. This reaction involves the treatment of 2-

aminobenzoic acid with a suitable propionylating agent, such as propionic anhydride or propionyl chloride. The use of propionic anhydride is often preferred due to its generally less vigorous reaction and the formation of propionic acid as a byproduct, which can be easily removed.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of propionic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond of **2-Propionamidobenzoic acid** and a propionate leaving group. The propionate is subsequently protonated to form propionic acid.



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Figure 1: Synthesis pathway of **2-Propionamidobenzoic acid**.

Experimental Protocols

The following experimental protocol is adapted from established procedures for the analogous synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride.^{[1][2][3]}

Materials and Equipment

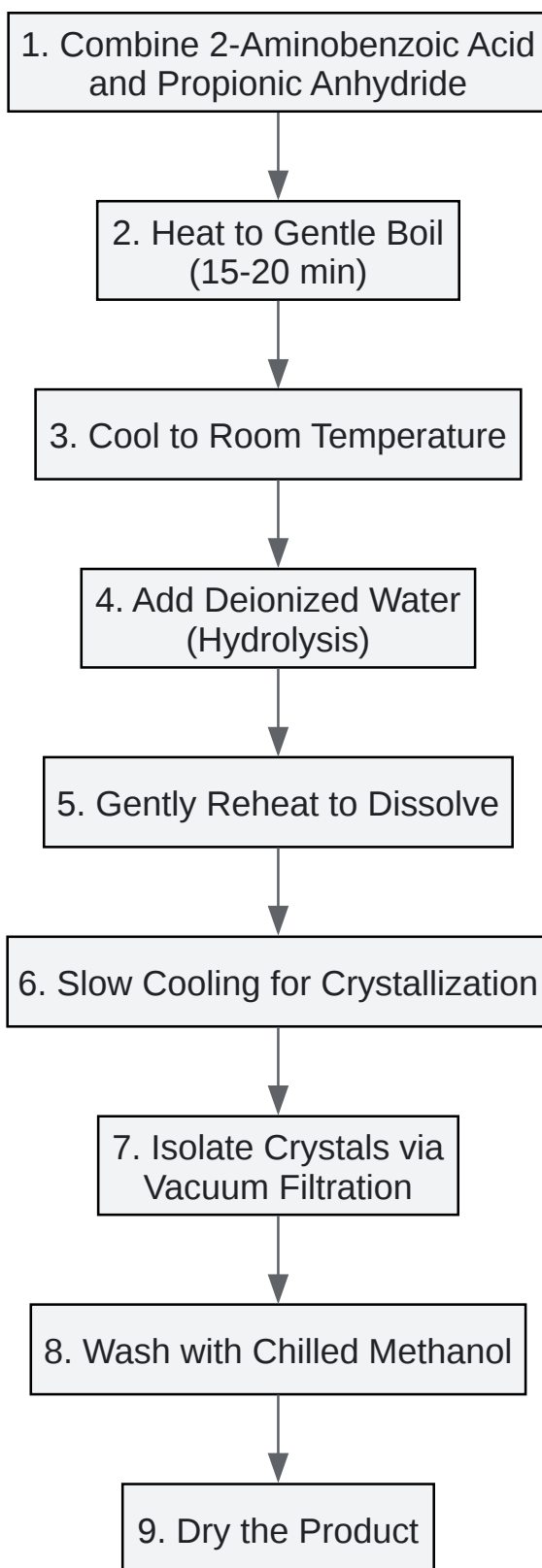
- 2-Aminobenzoic acid (anthranilic acid)
- Propionic anhydride
- Deionized water

- Methanol (for washing)
- Erlenmeyer flask (50 mL)
- Heating mantle or hot plate
- Magnetic stirrer and stir bar
- Reflux condenser (optional, but recommended)
- Buchner funnel and flask for vacuum filtration
- Filter paper
- Melting point apparatus
- Standard laboratory glassware

Synthesis Procedure

- **Reaction Setup:** In a 50 mL Erlenmeyer flask, combine 2.0 g of 2-aminobenzoic acid with 6.0 mL of propionic anhydride.
- **Heating:** Gently heat the mixture with stirring using a heating mantle or hot plate. The mixture may initially solidify but should dissolve upon heating. Heat the mixture to a gentle boil and maintain for approximately 15-20 minutes.
- **Hydrolysis of Excess Anhydride:** After the heating period, allow the reaction mixture to cool to room temperature. Cautiously add 2.0 mL of deionized water to the cooled mixture to hydrolyze the excess propionic anhydride. This step can be exothermic.
- **Crystallization:** Gently warm the mixture again until it nearly boils to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals of **2-Propionamidobenzoic acid**.
- **Isolation of Product:** Isolate the precipitated crystals by vacuum filtration using a Buchner funnel.

- Washing: Wash the crystals on the filter paper with a small amount of chilled methanol to remove any remaining impurities.
- Drying: Dry the crystals thoroughly on the filter paper by drawing air through them for an extended period. The final product can be further dried in a desiccator.



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Figure 2: Experimental workflow for the synthesis.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis of **2-Propionamidobenzoic acid**. Note that the yield is an estimate based on analogous reactions and may vary depending on the specific experimental conditions.

Parameter	Expected Value	Reference/Notes
Molecular Formula	C10H11NO3	-
Molecular Weight	193.20 g/mol	-
Theoretical Yield	~2.82 g	Based on 2.0 g of 2-aminobenzoic acid
Expected Practical Yield	70-90%	Based on analogous reactions[4]
Appearance	White to off-white crystalline solid	-
Melting Point	Data not readily available	To be determined experimentally
Solubility	Sparingly soluble in cold water, soluble in hot water, ethanol, and other organic solvents	-

Characterization: The synthesized product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

- **Melting Point Determination:** A sharp melting point range close to the literature value (if available) indicates high purity.
- **Infrared (IR) Spectroscopy:** Expect characteristic peaks for the N-H stretch, C=O stretch (amide and carboxylic acid), and aromatic C-H stretches.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):** NMR will provide detailed structural information, confirming the presence of the propionyl group and the substitution pattern on the aromatic ring.

Safety Precautions

- This experiment should be performed in a well-ventilated fume hood.
- Propionic anhydride is corrosive and a lachrymator; avoid inhalation of vapors and contact with skin and eyes.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle all chemicals with care and dispose of waste according to institutional guidelines.

Conclusion

The synthesis of **2-Propionamidobenzoic acid** via N-acylation of 2-aminobenzoic acid is a straightforward and efficient method. The provided protocol, adapted from well-established analogous procedures, offers a reliable pathway for obtaining this compound. Proper characterization is essential to confirm the identity and purity of the final product. This technical guide serves as a foundational resource for researchers interested in the synthesis and application of **2-Propionamidobenzoic acid** and its derivatives.

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